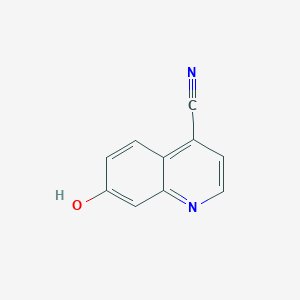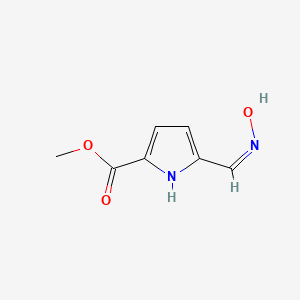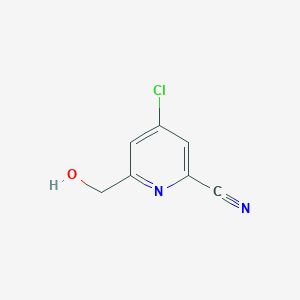
4-Chloro-6-(hydroxymethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(hydroxymethyl)picolinonitrile typically involves the chlorination of 6-(hydroxymethyl)picolinonitrile The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: 4-Chloro-6-(carboxymethyl)picolinonitrile.
Reduction: 4-Chloro-6-(hydroxymethyl)picolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-6-(hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(hydroxymethyl)picolinonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or altering enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(hydroxymethyl)pyridine
- 6-Chloro-2-(hydroxymethyl)picolinonitrile
- 4-Bromo-6-(hydroxymethyl)picolinonitrile
Uniqueness
4-Chloro-6-(hydroxymethyl)picolinonitrile is unique due to the specific positioning of the chloro and hydroxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H5ClN2O |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
4-chloro-6-(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,11H,4H2 |
Clé InChI |
HKJKLODVUYDKLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CO)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


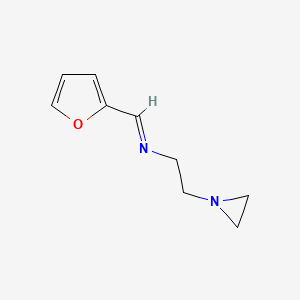
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)


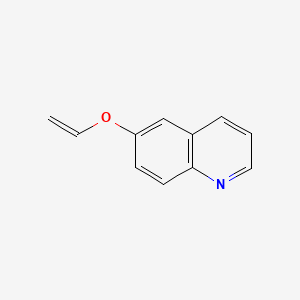
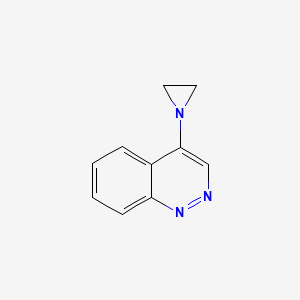
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)
